4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole
Overview
Description
4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antileishmanial and antimalarial properties .
Mechanism of Action
Mode of Action
It is known that many heterocyclic compounds interact with their targets by forming bonds and disrupting normal cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylthiosemicarbazide with α-haloketones under basic conditions to form the thiazole ring . The pyrazole ring can be introduced through a subsequent reaction with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole can be compared with other pyrazole and thiazole derivatives:
Properties
IUPAC Name |
4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-5-10(6-3-1)11-9-16-12(14-11)15-8-4-7-13-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINVJDKMFVYYAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320528 | |
Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128432-98-4 | |
Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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